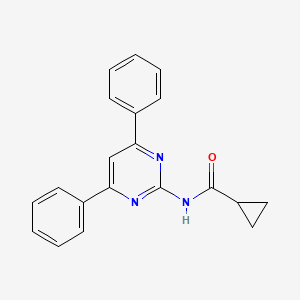

N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide

Description

Properties

CAS No. |

820961-72-6 |

|---|---|

Molecular Formula |

C20H17N3O |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide |

InChI |

InChI=1S/C20H17N3O/c24-19(16-11-12-16)23-20-21-17(14-7-3-1-4-8-14)13-18(22-20)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H,21,22,23,24) |

InChI Key |

HMOYOBUDEWMPCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide involves the inhibition of specific protein kinases, which are enzymes that play a crucial role in regulating cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can interfere with the signaling pathways that promote cancer cell proliferation and survival . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations

Pyrimidine Substitution Patterns :

- The target compound ’s 4,6-diphenyl groups likely enhance lipophilicity and π-π stacking interactions compared to analogs with electron-withdrawing substituents (e.g., dichloro in or methylpiperazinyl in ).

- Tozasertib Lactate (MK-0457/VX-680) incorporates a 4-methylpiperazinyl group and a pyrazolylamine, which may improve solubility and target selectivity in kinase inhibition .

Linker Diversity :

- The sulfonamide linker in introduces polarity and hydrogen-bonding capacity, contrasting with the thioether in or the direct cyclopropanecarboxamide attachment in the target compound.

Biological Activity: Tozasertib is explicitly noted as an antineoplastic agent, suggesting that pyrimidine-cyclopropanecarboxamide hybrids have therapeutic relevance in oncology .

Regulatory Status :

- N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide is listed as a banned substance, highlighting regulatory scrutiny of certain cyclopropanecarboxamide derivatives .

Biological Activity

N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 820961-72-6

- Molecular Formula : C18H18N4O

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The pyrimidine moiety is known to engage in hydrogen bonding and π-π stacking interactions with various receptors and enzymes, which may lead to modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in neurotransmitter metabolism, which can affect synaptic transmission.

- Receptor Binding : It shows affinity for GABA receptors, suggesting a potential role in anticonvulsant activity.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

- Anticonvulsant Activity : In vivo studies have demonstrated that the compound exhibits significant anticonvulsant effects in animal models. For instance, it was evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) methods.

| Study Type | Dosage (mg/kg) | ED50 (mg/kg) | Protective Index |

|---|---|---|---|

| MES | 20 | 22.0 | 27.5 |

| scPTZ | 20 | 23.3 | 42.9 |

These results indicate that the compound is effective at lower doses compared to standard anticonvulsants like valproate, showcasing a higher protective index and lower toxicity profile .

Case Studies

- Anticonvulsant Efficacy : A study conducted by Ibrahim et al. evaluated several derivatives of pyrimidine compounds for their anticonvulsant properties. This compound was among those tested and showed promising results in reducing seizure frequency without significant neurotoxicity .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications to the pyrimidine ring could enhance biological activity. Compounds with electron-donating groups at specific positions on the pyrimidine ring exhibited improved efficacy against seizures .

Q & A

Q. Advanced Research Focus

- Protecting groups : Temporarily mask the carboxamide with tert-butoxycarbonyl (Boc) to reduce steric hindrance.

- Transition metal catalysis : Use Pd(0)/NHC complexes for selective cross-coupling without ring cleavage.

- Computational screening : Identify substituents that electronically stabilize the cyclopropane via NBO analysis or AIM theory .

How can researchers validate the environmental stability of this compound?

Q. Advanced Research Focus

- Photodegradation studies : Expose to UV-Vis light (300–800 nm) and monitor decay via HPLC-MS.

- QSPR models : Predict half-life in soil/water using descriptors like molecular polarizability and HOMO-LUMO gaps.

- Ecotoxicity assays : Use Daphnia magna or algae models to assess bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.